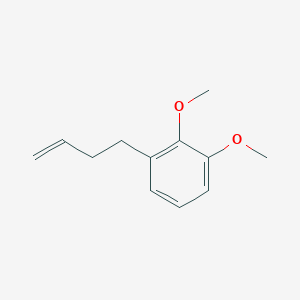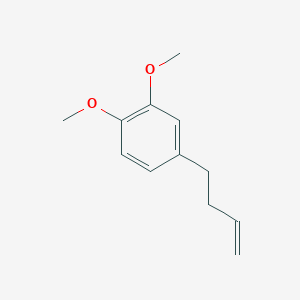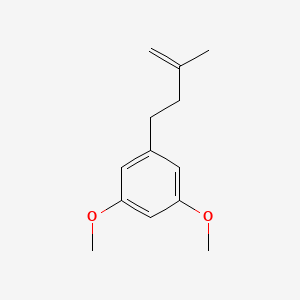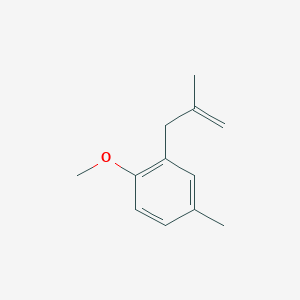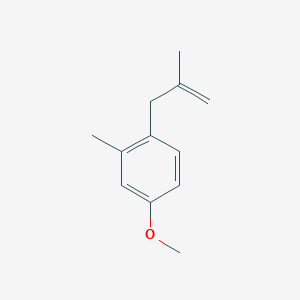
3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene
Overview
Description
3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene, also known as 4-methoxy-2-methylphenyl acetylene, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a sweet, pleasant odor and low toxicity. It is a useful reagent for organic synthesis and has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, dyes, and polymers. It has also been used in the synthesis of organic peroxides, as a catalyst in the polymerization of vinyl chloride, and as a solvent in the production of polyethylene terephthalate.
Scientific Research Applications
Polymer Synthesis and Material Science
A significant application of compounds structurally related to "3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene" is in the synthesis of novel copolymers. These compounds serve as monomers for copolymerization with styrene, leading to materials with unique thermal and mechanical properties. For example, Kharas et al. (2016) synthesized novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, and copolymerized them with styrene to produce copolymers exhibiting two-step decomposition in nitrogen and varying thermal properties. Such materials have potential applications in advanced polymer materials with specific thermal and mechanical characteristics (Kharas et al., 2016).
Catalysis and Chemical Synthesis
Compounds like "this compound" can also play a role in catalysis, particularly in the polymerization processes. For instance, Machat et al. (2017) investigated the use of silyl-bridged C2-symmetric bisindenyl-based ansa-hafnocene complexes for the isoselective polymerization of propene. These complexes, featuring methoxy substituents, demonstrated high stereoregularity and molecular weights, showcasing their effectiveness in polymer synthesis and the potential for the development of high-performance polymeric materials (Machat et al., 2017).
Advanced Functional Materials
Another application area includes the development of advanced functional materials. Compounds with structural similarities to "this compound" have been explored for their electronic and optical properties, contributing to fields such as electronics and photonics. For example, the electronic structure and charge density distributions of chalcone derivatives have been studied to understand their properties better and potential applications in electronic devices (Hameed, 2006).
properties
IUPAC Name |
4-methoxy-2-methyl-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-11-5-6-12(13-4)8-10(11)3/h5-6,8H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRXCKBYDXGDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




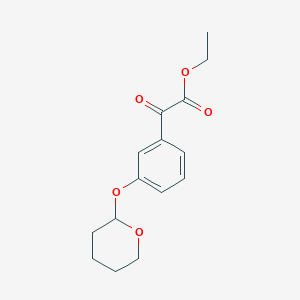

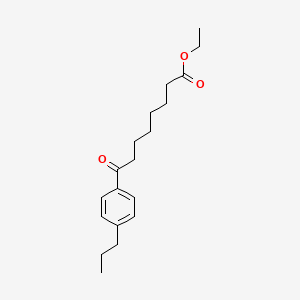
![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)
![2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3174069.png)


